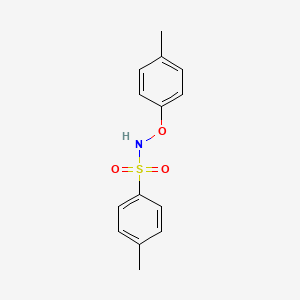![molecular formula C10H5IN2 B14490727 Propanedinitrile, [(4-iodophenyl)methylene]- CAS No. 64781-21-1](/img/structure/B14490727.png)
Propanedinitrile, [(4-iodophenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, [(4-iodophenyl)methylene]- is an organic compound with the molecular formula C10H5IN2. This compound is characterized by the presence of a propanedinitrile group attached to a 4-iodophenyl methylene group. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [(4-iodophenyl)methylene]- typically involves the reaction of 4-iodobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of propanedinitrile, [(4-iodophenyl)methylene]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile, [(4-iodophenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes
Reduction: Primary amines
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
Propanedinitrile, [(4-iodophenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propanedinitrile, [(4-iodophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity.
Vinylidene cyanide: Another nitrile compound with a different structural arrangement.
1,1-Dicyanoethylene: A related compound with two nitrile groups attached to an ethylene backbone.
Uniqueness
Propanedinitrile, [(4-iodophenyl)methylene]- is unique due to the presence of the 4-iodophenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in simpler nitrile compounds.
Propriétés
Numéro CAS |
64781-21-1 |
|---|---|
Formule moléculaire |
C10H5IN2 |
Poids moléculaire |
280.06 g/mol |
Nom IUPAC |
2-[(4-iodophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H5IN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H |
Clé InChI |
NIUMNIHLRRGMNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=C(C#N)C#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Dec-9-ynoxy(diphenyl)methyl]benzene](/img/structure/B14490654.png)
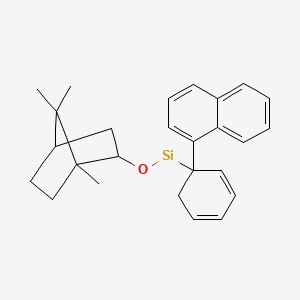
![8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine](/img/structure/B14490658.png)
![Phosphonic acid, [2-furanyl(methylamino)methyl]-, diethyl ester](/img/structure/B14490659.png)
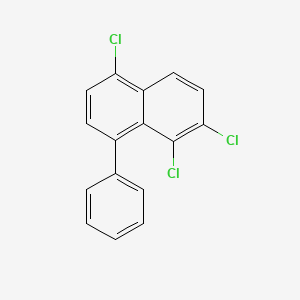
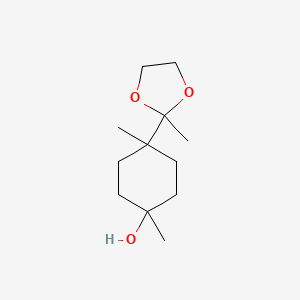

![2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one](/img/structure/B14490672.png)
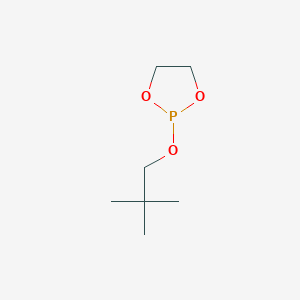

![2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene](/img/structure/B14490706.png)

